3-Methyllactose
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Overview
Description
3-Methyllactose is a chemical compound with the molecular formula C13H24O11 and a molecular weight of 356.32306 g/mol It is a derivative of lactose, where a methyl group is substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyllactose typically involves the protection of hydroxyl groups in lactose followed by methylation. One common method involves the treatment of alpha-lactose hydrate with diazomethane after benzoylation of other hydroxyl groups . This process ensures selective methylation at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of protecting group chemistry and selective methylation can be scaled up for industrial applications, ensuring the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyllactose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methyllactose has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyllactose involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Lactose: The parent compound from which 3-Methyllactose is derived.
Methylglucose: Another methylated sugar with similar properties.
Methylgalactose: A methylated derivative of galactose.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other methylated sugars may not be suitable .
Properties
CAS No. |
33336-09-3 |
---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |
InChI Key |
FHNIYFZSHCGBPP-LTEQSDMASA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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